7-Amino-6h-anthra[9,1-cd][1,2]thiazol-6-one
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Overview
Description
7-Amino-6H-anthra[9,1-cd]isothiazol-6-one is a unique heterocyclic compound known for its intriguing photophysical properties. It exhibits intense red color in visible light and orange fluorescence under UV light at 312 nm.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-6H-anthra[9,1-cd]isothiazol-6-one typically involves the reaction of 1,5-diaminoanthrone with sulfur in the presence of a base, followed by methylation. This process leads to the formation of 7-amino-10-methylthio- and 7-amino-8,10-dimethylthio-6H-anthra[9,1-cd]isothiazol-6-ones . The methylation step is crucial and can be achieved using dimethyl sulfate in refluxing chlorobenzene .
Industrial Production Methods
While specific industrial production methods for 7-Amino-6H-anthra[9,1-cd]isothiazol-6-one are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, ensuring the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
7-Amino-6H-anthra[9,1-cd]isothiazol-6-one undergoes various chemical reactions, including:
Methylation: The compound can be methylated at the sulfur atom, leading to the formation of methylthio derivatives.
Protonation: Protonation occurs at the nitrogen atom, resulting in bis(methylamino) derivatives.
Substitution: The compound reacts with nucleophiles, leading to substitution reactions at different positions.
Common Reagents and Conditions
Methylation: Dimethyl sulfate in refluxing chlorobenzene.
Protonation: Acidic conditions to facilitate protonation at the nitrogen atom.
Substitution: Nucleophilic reagents such as amines and hydroxide ions.
Major Products Formed
Methylthio derivatives: Formed through methylation reactions.
Bis(methylamino) derivatives: Resulting from protonation reactions.
Substituted derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
7-Amino-6H-anthra[9,1-cd]isothiazol-6-one has several scientific research applications:
Cell Imaging: Due to its unique fluorescence properties, it is used as a dye in cell imaging to visualize cellular structures.
Photophysical Studies: The compound’s unusual photophysical behavior makes it a subject of interest in photophysical research.
Chemical Synthesis: It serves as an intermediate in the synthesis of other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 7-Amino-6H-anthra[9,1-cd]isothiazol-6-one involves its interaction with cellular components, leading to fluorescence. The compound’s molecular structure allows it to absorb light at specific wavelengths and emit fluorescence, which can be used to visualize cellular structures . The exact molecular targets and pathways involved in its fluorescence behavior are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 7-Amino-10-methylthio-6H-anthra[9,1-cd]isothiazol-6-one
- 7-Amino-8,10-dimethylthio-6H-anthra[9,1-cd]isothiazol-6-one
Uniqueness
7-Amino-6H-anthra[9,1-cd]isothiazol-6-one stands out due to its unique fluorescence properties, which differ from conventional dyes. Its ability to exhibit different colors under visible and UV light makes it a valuable tool in cell imaging and photophysical studies .
Properties
CAS No. |
6337-02-6 |
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Molecular Formula |
C14H8N2OS |
Molecular Weight |
252.29 g/mol |
IUPAC Name |
6-amino-14-thia-15-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9(16),10,12-heptaen-8-one |
InChI |
InChI=1S/C14H8N2OS/c15-9-5-1-3-7-11(9)14(17)8-4-2-6-10-12(8)13(7)16-18-10/h1-6H,15H2 |
InChI Key |
XQKVPZFRZIYWCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=O)C3=C4C2=NSC4=CC=C3 |
Origin of Product |
United States |
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